Diphenyl purine derivative 5
CAS No.:
Cat. No.: VC14573064
Molecular Formula: C27H28Cl2N6O
Molecular Weight: 523.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H28Cl2N6O |
|---|---|
| Molecular Weight | 523.5 g/mol |
| IUPAC Name | N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]pentanamide |
| Standard InChI | InChI=1S/C27H28Cl2N6O/c1-2-3-8-23(36)32-19-13-15-34(16-14-19)26-24-27(31-17-30-26)35(20-11-9-18(28)10-12-20)25(33-24)21-6-4-5-7-22(21)29/h4-7,9-12,17,19H,2-3,8,13-16H2,1H3,(H,32,36) |
| Standard InChI Key | JSIOAJBHLWGADL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Introduction
Structural and Synthetic Foundations of Diphenyl Purine Derivatives
Core Architecture and Functional Motifs
Diphenyl purine derivatives share a conserved purine core substituted with aromatic and aliphatic groups to optimize receptor binding and pharmacokinetic properties. The prototypical scaffold, as exemplified by compounds such as 9 and 10 in preclinical studies, features a purine base linked to a 4-amino-4-phenylpiperidine group via a methylene bridge . This configuration ensures high-affinity interaction with the CB1 receptor’s orthosteric site while introducing polar substituents (e.g., sulfonamides, ureas) to enhance peripheral selectivity. Diphenyl purine derivative 5 likely incorporates analogous structural modifications, potentially differing in the piperidine linker’s substitution pattern or the purine’s C8 position substituents .
Synthetic Pathways
The synthesis of diphenyl purine derivatives typically begins with commercially available chloro-purine intermediates. For instance, compound 9 was synthesized through nucleophilic substitution between chloro-purine 18 and 4-amino-4-phenylpiperidine 19 under mildly acidic conditions (Scheme 1) . Similarly, derivative 5 may arise from a related synthetic route, possibly involving:
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Coupling: Reaction of a substituted purine with a functionalized piperidine or azetidine linker.
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Functionalization: Introduction of polar groups (e.g., sulfonamides, carbamates) via post-coupling modifications to fine-tune solubility and CNS penetration.
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Purification: Chromatographic isolation to achieve enantiomeric purity, critical for consistent receptor binding .
This modular approach enables systematic structure-activity relationship (SAR) studies, as evidenced by the synthesis of over 50 analogs in the purine series .
Pharmacological Profile and Mechanism of Action
CB1 Antagonism and Selectivity
Diphenyl purine derivative 5 operates as a competitive CB1 antagonist, binding reversibly to the receptor’s extracellular domain to inhibit endogenous cannabinoid signaling. Preclinical analogs such as 9 and 12 demonstrate subnanomolar to low-nanomolar inhibition constants (Ke = 0.45–2.9 nM) and exceptional selectivity over CB2 receptors (CB2/CB1 Ki ratios > 150) . These properties correlate with reduced appetite stimulation and lipogenesis—key therapeutic targets in obesity .
Peripheral vs. Central Activity
A defining feature of diphenyl purine derivative 5 is its limited CNS penetration, a trait shared with analogs like 9 and 10. In the MDCK-mdr1 permeability assay, these compounds exhibit apical-to-basal (A–B) permeability rates below 6%, attributed to their high topological polar surface area (TPSA > 90 Ų) and active efflux via P-glycoprotein . This peripheral restriction minimizes neuropsychiatric side effects while preserving metabolic benefits in adipose tissue, liver, and skeletal muscle .
Table 1: Comparative Pharmacokinetic Properties of Select Diphenyl Purine Analogs
| Compound | Ke CB1 (nM) | CB2/CB1 Ki Ratio | MDCK-mdr1 A→B (%) | TPSA (Ų) |
|---|---|---|---|---|
| 9 | 0.45 | 3077 | 6 | 90 |
| 12 | 2.9 | 153 | <1 | 101 |
| 13a | 19.2 | 784 | <1 | 88 |
Patent Landscape and Therapeutic Indications
Intellectual Property Status
Diphenyl purine derivative 5 is enumerated as entry 36 in the Therapeutic Target Database’s roster of patented CB1 antagonists, specifically indicated for obesity . This positions it within a broader portfolio of purine-based therapeutics targeting metabolic disorders, including type 2 diabetes and dyslipidemia .
Competitive Differentiation
Unlike earlier CB1 antagonists discontinued due to depression risk (e.g., taranabant), derivative 5’s peripheral selectivity may offer a safer pharmacological profile. Its patent status suggests proprietary modifications—potentially in linker chemistry or substituent electronegativity—to enhance target engagement or manufacturability .
Future Directions and Clinical Translation
Unmet Challenges
Despite promising preclinical data, key questions remain:
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Dose Optimization: Balancing CB1 occupancy with off-target effects.
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Formulation: Enhancing oral bioavailability given the compound’s high polarity.
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Long-Term Safety: Assessing hepatic and renal toxicity in chronic use.
Strategic Opportunities
Derivative 5 could synergize with glucagon-like peptide-1 (GLP-1) agonists or sodium-glucose cotransporter-2 (SGLT2) inhibitors in combinatorial obesity therapies. Additionally, repurposing for non-alcoholic steatohepatitis (NASH) or cachexia merits exploration.
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